molecular formula C10H4Br2Cl2N2O B12581938 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one CAS No. 565156-80-1

4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one

Cat. No.: B12581938
CAS No.: 565156-80-1
M. Wt: 398.86 g/mol
InChI Key: FGDGORGMBBEVAK-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure suggests that this compound may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions may include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The process would likely include steps for purification and quality control to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a bioactive agent.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one: Similar structure but with chlorine atoms instead of bromine.

    4,5-Dibromo-2-phenylpyridazin-3(2h)-one: Lacks the dichlorophenyl group.

    2-(2,6-Dichlorophenyl)pyridazin-3(2h)-one: Lacks the bromine atoms.

Uniqueness

The presence of both bromine and chlorine atoms in 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs. These differences can be crucial for its specific applications and effectiveness in various fields.

Properties

CAS No.

565156-80-1

Molecular Formula

C10H4Br2Cl2N2O

Molecular Weight

398.86 g/mol

IUPAC Name

4,5-dibromo-2-(2,6-dichlorophenyl)pyridazin-3-one

InChI

InChI=1S/C10H4Br2Cl2N2O/c11-5-4-15-16(10(17)8(5)12)9-6(13)2-1-3-7(9)14/h1-4H

InChI Key

FGDGORGMBBEVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl

Origin of Product

United States

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